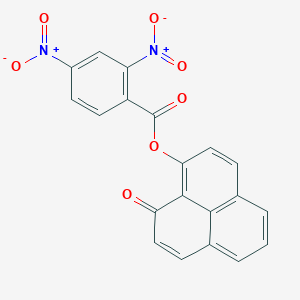![molecular formula C20H20FNO3 B14263803 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate CAS No. 175859-28-6](/img/structure/B14263803.png)
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate is a chemical compound that belongs to the class of liquid crystals. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. This compound is known for its unique polymorphic and thermodynamic properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Chemical Reactions Analysis
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions can occur at the benzylic position, where nucleophilic substitution can take place.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Free Radical Reactions: Free radical bromination is another type of reaction that can occur at the benzylic position.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate has several scientific research applications:
Chemistry: It is used in the study of liquid crystals and their phase behaviors.
Biology: The compound’s unique properties make it useful in biological research, particularly in the study of cell membranes and other biological structures that exhibit liquid crystalline phases.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate involves its ability to form liquid crystalline phases. The rigid core of the molecule aligns with neighboring molecules due to intermolecular interactions, while the flexible terminal chains remain disordered due to thermal agitation . This balance between order and disorder results in the unique properties of liquid crystals.
Comparison with Similar Compounds
Similar compounds to 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate include:
- 4-Cyano-3-fluorophenylboronic acid
- 3-Cyano-5-fluorophenylboronic acid
- 4-Cyano-2-fluorophenylboronic acid
Compared to these compounds, this compound is unique due to its ability to form multiple polymorphic phases and its specific thermodynamic properties .
Properties
CAS No. |
175859-28-6 |
|---|---|
Molecular Formula |
C20H20FNO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-(pentoxymethyl)benzoate |
InChI |
InChI=1S/C20H20FNO3/c1-2-3-4-11-24-14-15-5-7-16(8-6-15)20(23)25-18-10-9-17(13-22)19(21)12-18/h5-10,12H,2-4,11,14H2,1H3 |
InChI Key |
YSTYLABFCQTEGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


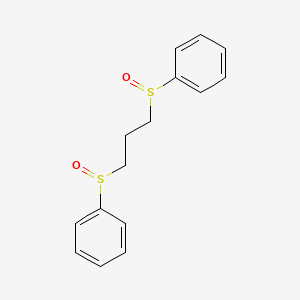
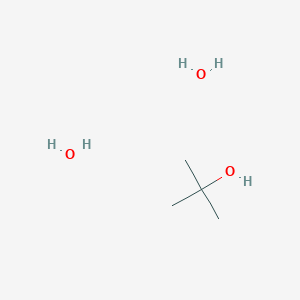
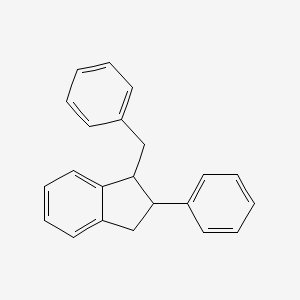
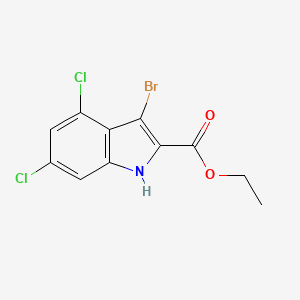
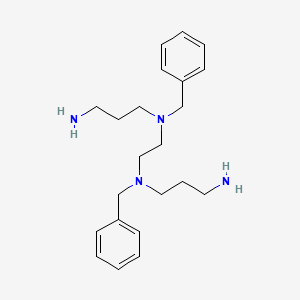
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
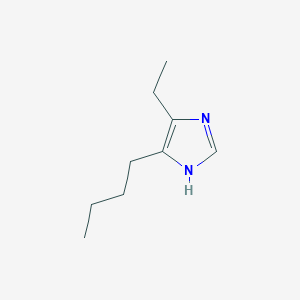
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
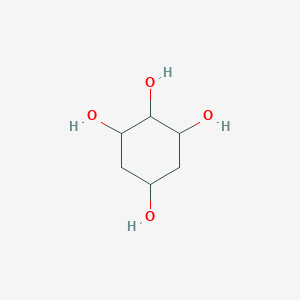
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
